molecular formula C12H10N4O B4481535 2-{5-OXO-2H,3H,5H,6H-IMIDAZO[1,2-C]QUINAZOLIN-6-YL}ACETONITRILE

2-{5-OXO-2H,3H,5H,6H-IMIDAZO[1,2-C]QUINAZOLIN-6-YL}ACETONITRILE

Cat. No.: B4481535
M. Wt: 226.23 g/mol
InChI Key: ZKYXCICSALQPCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{5-OXO-2H,3H,5H,6H-IMIDAZO[1,2-C]QUINAZOLIN-6-YL}ACETONITRILE is a complex organic compound that belongs to the class of heterocyclic compounds. It features an imidazo[1,2-c]quinazoline core, which is a fused bicyclic structure containing both imidazole and quinazoline rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-OXO-2H,3H,5H,6H-IMIDAZO[1,2-C]QUINAZOLIN-6-YL}ACETONITRILE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazo[1,2-c]quinazoline core, followed by the introduction of the acetonitrile group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to ensure high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{5-OXO-2H,3H,5H,6H-IMIDAZO[1,2-C]QUINAZOLIN-6-YL}ACETONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the imidazo[1,2-c]quinazoline core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in medicinal chemistry.

Scientific Research Applications

2-{5-OXO-2H,3H,5H,6H-IMIDAZO[1,2-C]QUINAZOLIN-6-YL}ACETONITRILE has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties, make it a valuable subject for biological research.

    Medicine: Its structural features are explored for the development of new therapeutic agents targeting various diseases.

    Industry: The compound’s unique properties can be utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 2-{5-OXO-2H,3H,5H,6H-IMIDAZO[1,2-C]QUINAZOLIN-6-YL}ACETONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[1,2-c]quinazoline derivatives and related heterocyclic compounds such as benzimidazoles and quinazolines.

Uniqueness

What sets 2-{5-OXO-2H,3H,5H,6H-IMIDAZO[1,2-C]QUINAZOLIN-6-YL}ACETONITRILE apart is its unique combination of the imidazo[1,2-c]quinazoline core with the acetonitrile group. This structural feature may confer distinct biological activities and chemical reactivity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(5-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-6-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O/c13-5-7-15-10-4-2-1-3-9(10)11-14-6-8-16(11)12(15)17/h1-4H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKYXCICSALQPCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=N1)C3=CC=CC=C3N(C2=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{5-OXO-2H,3H,5H,6H-IMIDAZO[1,2-C]QUINAZOLIN-6-YL}ACETONITRILE
Reactant of Route 2
Reactant of Route 2
2-{5-OXO-2H,3H,5H,6H-IMIDAZO[1,2-C]QUINAZOLIN-6-YL}ACETONITRILE
Reactant of Route 3
2-{5-OXO-2H,3H,5H,6H-IMIDAZO[1,2-C]QUINAZOLIN-6-YL}ACETONITRILE
Reactant of Route 4
2-{5-OXO-2H,3H,5H,6H-IMIDAZO[1,2-C]QUINAZOLIN-6-YL}ACETONITRILE
Reactant of Route 5
2-{5-OXO-2H,3H,5H,6H-IMIDAZO[1,2-C]QUINAZOLIN-6-YL}ACETONITRILE
Reactant of Route 6
2-{5-OXO-2H,3H,5H,6H-IMIDAZO[1,2-C]QUINAZOLIN-6-YL}ACETONITRILE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.